molecular formula C14H14O4 B12756752 2'-Hydroxyaucuparin CAS No. 98211-57-5

2'-Hydroxyaucuparin

Cat. No.: B12756752
CAS No.: 98211-57-5
M. Wt: 246.26 g/mol
InChI Key: CBRMMSPVRYLGMR-UHFFFAOYSA-N
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Description

2'-Hydroxyaucuparin (C₁₄H₁₃O₄) is a biphenyl phytoalexin produced by plants in the Maloideae subfamily, such as Sorbus pohuashanensis, in response to biotic stress. It is characterized by a hydroxyl group at the 2′-position of the biphenyl scaffold and two methoxy groups at the 3- and 5-positions (Fig. 1) . This compound is synthesized de novo upon yeast extract (YE) induction, with its content peaking at 30 h post-treatment (422.75 μg·g⁻¹) . Its glycoside, 2′-Hydroxyaucuparin 2′-O-β-d-glucopyranoside, forms via glycosyltransferase activity and accumulates later (peak at 42 h, 1759.10 μg·g⁻¹) .

Properties

CAS No.

98211-57-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C14H14O4/c1-17-12-7-9(8-13(18-2)14(12)16)10-5-3-4-6-11(10)15/h3-8,15-16H,1-2H3

InChI Key

CBRMMSPVRYLGMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxyaucuparin typically involves the use of yeast extract to induce the formation of biphenyl phytoalexins in cell suspension cultures of Sorbus pohuashanensis . The process involves treating the cell cultures with yeast extract, which triggers the production of 2’-Hydroxyaucuparin and its glycosides. The content of 2’-Hydroxyaucuparin reaches its peak at around 30 hours after treatment .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for 2’-Hydroxyaucuparin. The compound is primarily studied and produced in laboratory settings using cell suspension cultures and yeast extract treatments .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxyaucuparin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The compound can be converted to its glycoside form, 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside, through the action of glycosyltransferase enzymes .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

2’-Hydroxyaucuparin exerts its effects primarily through its antimicrobial properties. The compound disrupts the cell membranes of pathogens, leading to their death. It also interferes with the metabolic processes of the pathogens, inhibiting their growth and proliferation . The molecular targets and pathways involved include the disruption of cell wall integrity and inhibition of essential enzymes in the pathogens .

Comparison with Similar Compounds

Noraucuparin (4,5-Dihydroxy-3-Methoxybiphenyl)

  • Structure: Noraucuparin (C₁₃H₁₁O₃) lacks the 5-methoxy group present in 2'-Hydroxyaucuparin and has hydroxyls at positions 4 and 5 .
  • Biosynthesis : Acts upstream in the biphenyl pathway. Generated from 3-hydroxy-5-methoxybiphenyl via biphenyl 4-hydroxylase (B4H) .
  • Accumulation : Peaks earlier (18 h, 225.76 μg·g⁻¹) than this compound, suggesting sequential biosynthesis .
  • Glycoside: Noraucuparin 5-O-β-d-glucopyranoside forms via glycosylation at the 5-hydroxy group .

Aucuparin (3,5-Dimethoxybiphenyl)

  • Structure : Aucuparin (C₁₄H₁₄O₃) replaces the 2′-hydroxyl of this compound with a methoxy group .
  • Biosynthesis: Derived from Noraucuparin via O-methyltransferase 2 (OMT2) .
  • Bioactivity : Exhibits stronger antifungal activity than hydroxylated analogs due to methoxy substitutions .

Dibenzofurans (e.g., Eriobofuran)

  • Structure : Dibenzofurans arise from 2′-hydroxylated biphenyls like this compound via intramolecular cyclization .
  • Role : Proposed as terminal metabolites in stress response pathways .

Accumulation Kinetics Under Stress

Table 1: Time-Dependent Accumulation of Biphenyls in YE-Treated S. pohuashanensis

Compound Peak Time (h) Peak Content (μg·g⁻¹) Glycoside Peak Time (h) Glycoside Content (μg·g⁻¹)
Noraucuparin 18 225.76 24 41.60
This compound 30 422.75 42 1759.10

Data reveal that this compound accumulates later and at higher concentrations than Noraucuparin, reflecting its role in sustained defense .

Analytical and Bioactivity Comparisons

Table 2: Analytical Parameters of Biphenyls

Compound Calibration Curve Linear Range (μg/mL) LOD (ng/mL) LOQ (ng/mL) MRM Transition (m/z)
Noraucuparin y = 5854.12x − 2346.20 0.510–25.500 1.01 2.89 214.9→199.9
This compound y = 5382.90x − 2.39 × 10⁴ 5.200–104.000 2.47 7.65 245.1→214.9

Bioactivity:

  • Antifungal Activity : Methoxy-substituted biphenyls (e.g., Aucuparin) generally show higher activity than hydroxylated forms .
  • Nitric Oxide (NO) Inhibition: this compound exhibits moderate NO inhibition (38.06% at tested concentrations), while Aucuparin shows stronger effects (50.15%) .

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